molecular formula C20H18N4O5 B7756643 2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid

Cat. No.: B7756643
M. Wt: 394.4 g/mol
InChI Key: SLYXPQZZRTZGFQ-SRZZPIQSSA-N
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Description

The compound 2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a benzoic acid derivative featuring a hydrazone-linked pyrazole core substituted with a 3,4-dimethoxyphenyl group. Its structure combines a benzoic acid moiety, a hydrazone (─NH─N═C─) bridge, and a pyrazole ring, which is functionalized with electron-donating methoxy groups.

The 3,4-dimethoxyphenyl substituent enhances the compound’s polarity and may influence binding interactions with biological targets due to the methoxy groups’ electron-donating effects. The benzoic acid group contributes to solubility in aqueous environments and hydrogen-bonding capacity, which could improve pharmacokinetic properties compared to ester analogs.

Properties

IUPAC Name

2-[(E)-[[3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-28-17-8-7-12(9-18(17)29-2)15-10-16(23-22-15)19(25)24-21-11-13-5-3-4-6-14(13)20(26)27/h3-11H,1-2H3,(H,22,23)(H,24,25)(H,26,27)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYXPQZZRTZGFQ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a core pyrazole-hydrazone-benzoic acid framework with several analogs. Key differences lie in substituents on the pyrazole ring and the benzoic acid moiety, as outlined below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Substituent on Pyrazole Benzoic Acid Derivative Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-dimethoxyphenyl Benzoic acid Hydrazone, pyrazole, methoxy C₂₁H₂₀N₃O₅ 394.4
Methyl ester analog 4-methylphenyl Methyl benzoate Hydrazone, pyrazole, methyl, ester C₁₉H₁₈N₃O₃ 336.4
Nitro-substituted analog 3-ethoxy-4-hydroxy-2-nitrobenzylidene Benzoic acid Hydrazone, pyrazole, nitro, ethoxy, hydroxy C₂₀H₁₇N₃O₇ 411.4

Substituent Effects on Physicochemical Properties

  • Target vs. Methyl Ester Analog (): The methyl ester analog replaces the benzoic acid with a methyl ester, reducing polarity and hydrogen-bonding capacity. This substitution likely increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility . The 4-methylphenyl group (vs.
  • Target vs. Nitro-Substituted Analog (): The nitro group in the nitro-substituted analog introduces strong electron-withdrawing effects, which could alter electronic distribution and reactivity compared to the target’s methoxy groups.

Hypothetical Bioactivity and Stability

  • Hydrazone Stability: Hydrazones are pH-sensitive and may hydrolyze under acidic conditions. The target’s benzoic acid group could stabilize the hydrazone linkage via intramolecular hydrogen bonding compared to ester derivatives.
  • Methoxy Groups vs. Nitro Groups: The target’s methoxy substituents may improve metabolic stability compared to the nitro-substituted analog, as nitro groups are prone to enzymatic reduction.

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